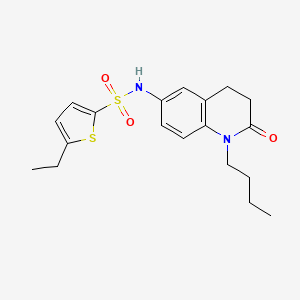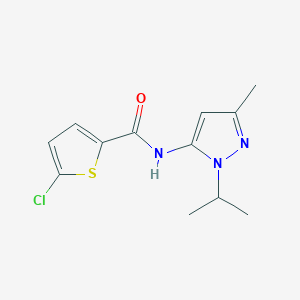
5-chloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
A series of novel pyrazole amide derivatives, which take TMV PC protein as the target, has been designed and synthesized by the reactions of 5-chloro-1-aryl-3-methyl-1H-pyrazole-4-carboxylic acids with 5-amino-1-aryl-1H-pyrazole-4-carbonitriles .Chemical Reactions Analysis
The compound is part of a series of novel pyrazole amide derivatives, which have been synthesized for their potential activity against the tobacco mosaic virus (TMV) .Physical And Chemical Properties Analysis
One of the derivatives, 5-Chloro-N-(1-(4-chlorophenyl)-4-cyano-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide, is a white crystal with a melting point of 149–151 °C .Scientific Research Applications
Synthesis and Computational Applications
The synthesis of thiophene-based pyrazole amides, including derivatives of 5-chloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide, has been a subject of significant research interest. A study by Kanwal et al. (2022) focused on synthesizing pyrazole-thiophene-based amide derivatives through different methodologies, including Suzuki–Miyaura cross-coupling. These compounds were analyzed for their nonlinear optical (NLO) properties, electronic structure, and chemical reactivity using Density Functional Theory (DFT) calculations. The study found that certain derivatives exhibit superior NLO responses, with computational NMR data showing significant agreement with experimental results, highlighting the potential applications in materials science and pharmaceutical chemistry (Kanwal et al., 2022).
Antimicrobial Applications
The antimicrobial potential of thiophene tethered pyrazoles, including structures similar to this compound, has also been explored. Prabhudeva et al. (2019) synthesized thiophene-pyrazole carboxamides and evaluated their antimicrobial efficacy. The compounds showed significant inhibitory activity against various bacteria and fungi, including S. aureus, E. coli, B. subtilis, A. niger, A. flavus, and C. albicans. This suggests their potential as lead compounds for the development of new antimicrobial agents (Prabhudeva et al., 2019).
Anti-Tumor Applications
Another area of interest is the anti-tumor activity of pyrazole-thiophene derivatives. Gomha et al. (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety and evaluated their anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. The study identified several compounds with promising IC50 values, indicating their potential as anti-tumor agents (Gomha et al., 2016).
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to accurately describe the biochemical pathways it may affect. Compounds with similar structures have been found to influence a variety of pathways, including those involved in inflammation, cancer, and infectious diseases .
Pharmacokinetics
Its molecular structure suggests it may be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized by liver enzymes, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific information on its targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially alter the compound’s structure and subsequently its activity .
properties
IUPAC Name |
5-chloro-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3OS/c1-7(2)16-11(6-8(3)15-16)14-12(17)9-4-5-10(13)18-9/h4-7H,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWFWINWDPWULF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(S2)Cl)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

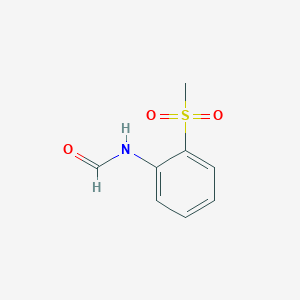

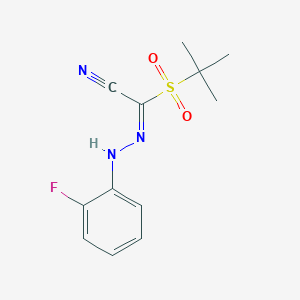
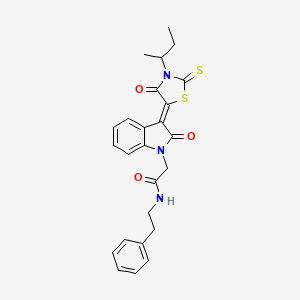
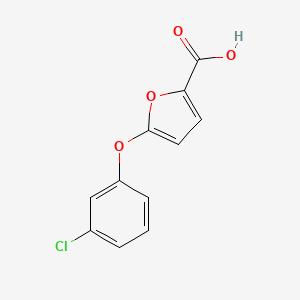
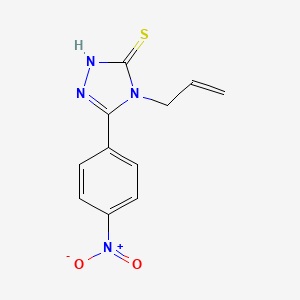
![Benzyl N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl]carbamate](/img/structure/B2746837.png)
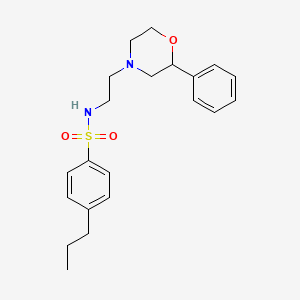
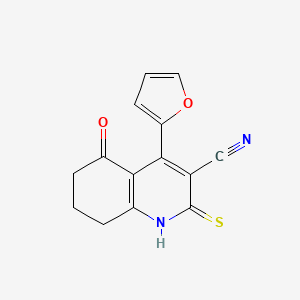
![3-Oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B2746842.png)
![2-[2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2746843.png)
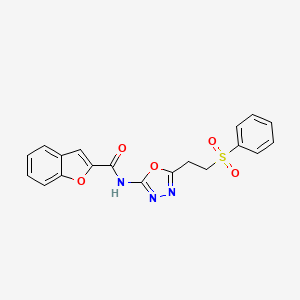
![4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile](/img/structure/B2746848.png)
